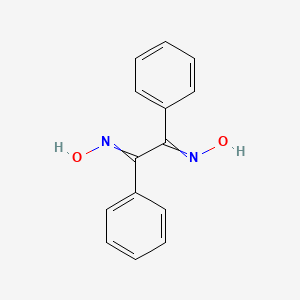
Silicic acid aluminum sodium salt sulfurized
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silicic acid aluminum sodium salt sulfurized is an inorganic compound with the molecular formula |Na+6-x+y+z (S2•-)y (S3•-)z| [Al6-x Si6+x O24] - SOD. It is known for its unique structural properties and is used in various industrial applications. The compound is characterized by its sulfurized form, which imparts specific chemical and physical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of silicic acid aluminum sodium salt sulfurized typically involves the reaction of sodium silicate with aluminum sulfate in the presence of sulfur compounds. The process can be carried out under controlled pH and temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{Na}_2\text{SiO}_3 + \text{Al}_2(\text{SO}_4)_3 + \text{S} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to specific temperatures. The reaction is monitored to maintain the desired pH and concentration of sulfur compounds. The product is then filtered, washed, and dried to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions: Silicic acid aluminum sodium salt sulfurized undergoes various chemical reactions, including:
Oxidation: The sulfur components can be oxidized to form sulfates.
Reduction: The compound can be reduced under specific conditions to yield different sulfur species.
Substitution: The aluminum and silicon atoms can participate in substitution reactions with other metal ions.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide in acidic or basic medium.
Reduction: Reducing agents such as hydrogen gas or metal hydrides.
Substitution: Metal salts in aqueous or non-aqueous solutions.
Major Products:
Oxidation: Sulfates and oxides.
Reduction: Sulfides and elemental sulfur.
Substitution: New metal silicates and aluminates
Applications De Recherche Scientifique
Silicic acid aluminum sodium salt sulfurized has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique structural properties.
Biology: Investigated for its potential use in biomaterials and as a component in drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in wound healing.
Industry: Utilized in the production of ceramics, glass, and as a filler in polymer composites
Mécanisme D'action
The mechanism of action of silicic acid aluminum sodium salt sulfurized involves its interaction with various molecular targets. The sulfurized form allows it to participate in redox reactions, influencing the oxidative state of the environment. The aluminum and silicon components can interact with biological molecules, potentially affecting cellular processes and pathways. The compound’s unique structure enables it to act as a catalyst, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Silicic acid aluminum sodium salt: Lacks the sulfurized component, resulting in different chemical properties.
Aluminum silicate: A simpler compound with fewer applications in catalysis and redox reactions.
Sodium silicate: Primarily used in industrial applications but lacks the multifunctional properties of the sulfurized form.
Uniqueness: Silicic acid aluminum sodium salt sulfurized stands out due to its sulfurized form, which imparts unique redox properties and enhances its catalytic activity. This makes it more versatile and effective in various applications compared to its non-sulfurized counterparts .
Propriétés
Numéro CAS |
101357-30-6 |
|---|---|
Formule moléculaire |
C13H14ClNO |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




